molecular formula C10H11NO3 B1676574 prop-2-enyl N-(3-hydroxyphenyl)carbamate CAS No. 73623-17-3

prop-2-enyl N-(3-hydroxyphenyl)carbamate

Cat. No.: B1676574
CAS No.: 73623-17-3
M. Wt: 193.2 g/mol
InChI Key: ICDBJWGDHSNFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of a carbamate group attached to a 3-hydroxyphenyl ring and a prop-2-enyl group. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-enyl N-(3-hydroxyphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of prop-2-enyl N-(3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and free radicals. The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It can also inhibit specific enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-enyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, while the carbamate group provides stability and potential biological activity .

Properties

CAS No.

73623-17-3

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

prop-2-enyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C10H11NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h2-5,7,12H,1,6H2,(H,11,13)

InChI Key

ICDBJWGDHSNFJD-UHFFFAOYSA-N

SMILES

C=CCOC(=O)NC1=CC(=CC=C1)O

Canonical SMILES

C=CCOC(=O)NC1=CC(=CC=C1)O

Appearance

Solid powder

73623-17-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-Hydroxy-allyl ester carbanilic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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